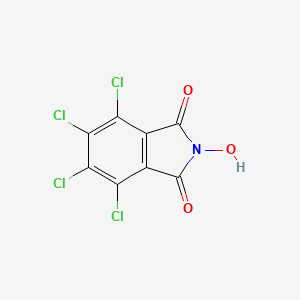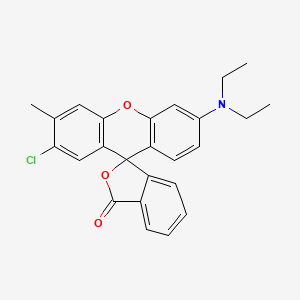
5-Chloro-2-benzothiazolinone
Overview
Description
5-Chloro-2-benzothiazolinone is a chemical compound with the molecular formula C7H4ClNOS and a molecular weight of 185.63 . It appears as a white to light yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazolinone core with a chlorine atom attached at the 5th position . The InChI key for this compound is OXZVCZCNZOKINI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The compound has a melting point range of 234.0 to 238.0 degrees Celsius .Scientific Research Applications
Crystal Structure Analysis
5-Chloro-2-benzothiazolinone has been studied for its role in crystal structure analysis. Aydin et al. (2002) conducted a study where they reacted this compound with methyl acrylate. The resultant compound was analyzed using single-crystal X-ray analysis, revealing insights into its molecular structure, which is similar to other benzothiazole derivatives. This type of research is pivotal in understanding the molecular conformation of similar compounds (Aydin et al., 2002).
Vibrational Spectra and Molecular Structure Elucidation
Taşal et al. (2009) explored the vibrational frequencies and infrared intensities of 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone. Their research employed Hartree-Fock and density functional theory methods to elucidate the molecular structure of the compound. Such studies are vital for understanding the physical and chemical properties of benzothiazolinone derivatives (Taşal et al., 2009).
Medicinal Chemistry and Pharmacological Probes
In medicinal chemistry, the benzothiazolinone scaffold, which includes this compound, is recognized for its ability to mimic phenol or catechol in a stable form. Poupaert et al. (2005) discussed its applications ranging from anti-inflammatory compounds to antipsychotic and neuroprotective agents. This highlights the versatility of benzothiazolinone in drug discovery (Poupaert et al., 2005).
Antitumor Activities
The antitumor potential of benzothiazole derivatives, including this compound, has been a significant area of research. Shi et al. (1996) synthesized a series of these derivatives and evaluated their activities against various cancer cell lines. This research is crucial for developing new therapeutic agents in oncology (Shi et al., 1996).
Antidiabetic Activity
Meltzer-Mats et al. (2013) studied benzothiazole derivatives for their potential antidiabetic activity. They synthesized compounds that showed promising results in increasing glucose uptake in cells, suggesting potential therapeutic applications for diabetes (Meltzer-Mats et al., 2013).
Mechanism of Action
Target of Action
5-Chloro-2-benzothiazolinone is an active compound used in various biochemical studies . .
Mode of Action
It is known to be an active compound that can be used for various biochemical studies
Biochemical Pathways
As an active compound, it is used in various biochemical studies
Result of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVHYVKPKWACML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345337 | |
| Record name | 5-Chloro-2-benzothiazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20600-44-6 | |
| Record name | 5-Chloro-2(3H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-benzothiazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-benzothiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights can be obtained from the single-crystal X-ray analysis of a derivative of 5-Chloro-2-benzothiazolinone?
A1: Single-crystal X-ray analysis of Methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a derivative formed from the reaction of this compound with methyl acrylate, reveals key structural features []. The analysis shows that the benzothiazole unit in this derivative shares similarities with other related compounds like bis(1,3-benzothiazol-2-yl)disulfide and 2-methylthio-1,3-benzothiazole. Furthermore, the study highlights a specific bond length characteristic: the S1–C7 bond is longer [1.776(3)Å] than the S1–C6 bond [1.742(3)Å]. This difference is attributed to steric interactions within the molecule [].
Q2: Can this compound be used as a starting material to synthesize various classes of organic compounds?
A2: Yes, this compound serves as a versatile building block for synthesizing a range of organic compounds []. For instance, it can react with different reagents to yield carbamates, thiolcarbamates, dithiocarbamates, and thionocarbamates. This reactivity highlights its potential in developing novel compounds with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















